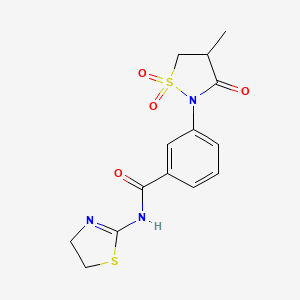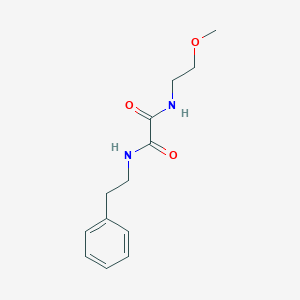![molecular formula C17H13Cl2F3N2 B5150057 6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5150057.png)
6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various diseases, including autoimmune disorders and B cell malignancies.
Applications De Recherche Scientifique
6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases. In particular, 6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride has been shown to be effective in the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus.
Mécanisme D'action
6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride inhibits BTK, which is a key enzyme involved in the signaling pathway of B cells. BTK plays a critical role in the activation and proliferation of B cells, as well as their differentiation into antibody-secreting plasma cells. Inhibition of BTK leads to a decrease in B cell activation and proliferation, as well as a decrease in antibody production.
Biochemical and Physiological Effects:
In preclinical studies, 6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride has been shown to have a favorable pharmacokinetic profile and to be well-tolerated. It has been shown to have a dose-dependent effect on B cell activation and proliferation, as well as a decrease in antibody production. 6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride has also been shown to have a synergistic effect when combined with other drugs, such as venetoclax and rituximab.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to be administered orally. However, there are also some limitations, including the need for specialized equipment and expertise for its synthesis, as well as the need for appropriate controls and dosing regimens in preclinical studies.
Orientations Futures
There are several future directions for the study of 6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride. One area of focus is the development of combination therapies, which may enhance its efficacy and reduce the risk of resistance. Another area of focus is the identification of biomarkers that may predict response to treatment, which may enable personalized medicine approaches. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride in various disease settings.
Méthodes De Synthèse
The synthesis of 6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the formation of the quinoline ring, which is achieved through a cyclization reaction. The final product is obtained as a hydrochloride salt, which is a white solid.
Propriétés
IUPAC Name |
6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2.ClH/c1-10-7-16(14-9-12(18)5-6-15(14)22-10)23-13-4-2-3-11(8-13)17(19,20)21;/h2-9H,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLKFLGOEYZHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC=CC(=C3)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149995.png)

![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)

![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B5150030.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5150040.png)
![3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5150046.png)

![1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B5150070.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5150073.png)